3-(4-bromophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-(4-bromophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex heterocyclic compound that belongs to the class of chromeno oxazin derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can be achieved through a one-pot Mannich type condensation cyclization reaction. This involves the reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at 80-90°C . The reaction is typically carried out in the presence of a catalyst, such as reusable TiO2 nanopowder, to enhance the yield and efficiency of the process .
Industrial Production Methods
This method allows for the direct formation of the desired product without the need for intermediate purification steps, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophilic Substitution Reagents: Sodium methoxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(4-bromophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antibacterial and anti-tubercular activities, making it a candidate for drug development.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other heterocyclic compounds and polymers.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one: Known for its antibacterial activity.
9,10-dihydro-4-methyl-chromeno[8,7-e][1,3]oxazin-2(8H)-one: Exhibits anti-tubercular activity.
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Used in anticancer research.
Uniqueness
3-(4-bromophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is unique due to its specific substitution pattern and the presence of both chromeno and oxazin moieties.
Properties
Molecular Formula |
C21H18BrNO3 |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C21H18BrNO3/c22-13-5-7-14(8-6-13)23-11-18-19(25-12-23)10-9-16-15-3-1-2-4-17(15)21(24)26-20(16)18/h5-10H,1-4,11-12H2 |
InChI Key |
QVCZNPVBIFWTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)C5=CC=C(C=C5)Br)OC2=O |
Origin of Product |
United States |
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